Pranlukast hemihydrate
Pranlukast hemihydrate
Pranlukast is an orally administered, selective, cysteinyl leukotriene receptor-1 antagonist, pranlukast, a widely used leukotriene C4, D4, and E4 antagonist, together with antibiotics could inhibit the progression to SOM.target: cysteinyl leukotriene receptor-1[1]In vitro: pranlukast attenuats excessive ROS production and ameliorated the reduced superoxide dismuase and glutathione peroxidase activity in EA.hy926 cells exposed to H2O2. Pranlukast also inhibits the collapse of mitochondrial membrane potential (MMP) induced by H2O2. [1] 25 μM pranlukast could up-regulate the ERK phosphorylation by about 17 %. [2] pranlukast, a widely used leukotriene C4, D4, and E4 antagonist, together with antibiotics could inhibit the progression to SOM. [3] [4]In vivo: Pranlukast significantly attenuated neurological deficits, infarct volume, neuron degeneration and IgG exudation. Importantly, pranlukast (0.01 and 0.1 mg/kg) inhibited myeloperoxidase-positive neutrophil, but not CD11b-positive macrophage/microglial accumulation in the ischemic cortical tissue. [5]
Brand Name:
Vulcanchem
CAS No.:
150821-03-7
VCID:
VC0003132
InChI:
InChI=1S/2C27H23N5O4.H2O/c2*33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18;/h2*1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32);1H2
SMILES:
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O
Molecular Formula:
C27H23N5O4 .1/2H2O
Molecular Weight:
981 g/mol
Pranlukast hemihydrate
CAS No.: 150821-03-7
Inhibitors
VCID: VC0003132
Molecular Formula: C27H23N5O4 .1/2H2O
Molecular Weight: 981 g/mol
CAS No. | 150821-03-7 |
---|---|
Product Name | Pranlukast hemihydrate |
Molecular Formula | C27H23N5O4 .1/2H2O |
Molecular Weight | 981 g/mol |
IUPAC Name | N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate |
Standard InChI | InChI=1S/2C27H23N5O4.H2O/c2*33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18;/h2*1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32);1H2 |
Standard InChIKey | MSXTUBJFNBZPGC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O |
Canonical SMILES | C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O |
Description | Pranlukast is an orally administered, selective, cysteinyl leukotriene receptor-1 antagonist, pranlukast, a widely used leukotriene C4, D4, and E4 antagonist, together with antibiotics could inhibit the progression to SOM.target: cysteinyl leukotriene receptor-1[1]In vitro: pranlukast attenuats excessive ROS production and ameliorated the reduced superoxide dismuase and glutathione peroxidase activity in EA.hy926 cells exposed to H2O2. Pranlukast also inhibits the collapse of mitochondrial membrane potential (MMP) induced by H2O2. [1] 25 μM pranlukast could up-regulate the ERK phosphorylation by about 17 %. [2] pranlukast, a widely used leukotriene C4, D4, and E4 antagonist, together with antibiotics could inhibit the progression to SOM. [3] [4]In vivo: Pranlukast significantly attenuated neurological deficits, infarct volume, neuron degeneration and IgG exudation. Importantly, pranlukast (0.01 and 0.1 mg/kg) inhibited myeloperoxidase-positive neutrophil, but not CD11b-positive macrophage/microglial accumulation in the ischemic cortical tissue. [5] |
Reference | [1]. Zhao R et al. Pranlukast attenuates hydrogen peroxide-induced necrosis in endothelial cells by inhibiting oxygen reactive species-mediated collapse of mitochondrial membrane potential. J Cardiovasc Pharmacol. 2011 Apr;57(4):479-88. [2]. Sun T et al. Pranlukast, a novel binding ligand of human Raf1 kinase inhibitory protein. Biotechnol Lett. 2016 Aug;38(8):1375-80. [3]. Nakamura Y et al. The effect of the leukotriene antagonist pranlukast on pediatric acute otitis media. Int J Pediatr Otorhinolaryngol. 2016 Aug;87:34-8. [4]. Keam SJ et al. Pranlukast: a review of its use in the management of asthma. Drugs. 2003;63(10):991-1019. [5]. Chu LS et al. Pranlukast reduces neutrophil but not macrophage/microglial accumulation in brain after focal cerebral ischemia in mice. Acta Pharmacol Sin. 2006 Mar;27(3):282-8. |
PubChem Compound | 11979774 |
Last Modified | Nov 11 2021 |
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